WLBU2

Antimicrobial peptides Serum stability Pseudomonas aeruginosa

WLBU2 is a de novo engineered, 24-residue cationic antimicrobial peptide (eCAP) composed of arginine, valine, and tryptophan, designed to form an idealized amphipathic α-helix. It was developed to overcome the key limitations of natural host-defense peptides, particularly the human cathelicidin LL-37, by maintaining bactericidal activity under physiologically relevant salt and serum conditions and against a broad spectrum of multidrug-resistant (MDR) pathogens.

Molecular Formula
Molecular Weight
Cat. No. B1575554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWLBU2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is WLBU2? A Procurement-Focused Overview of This Engineered Cationic Antimicrobial Peptide


WLBU2 is a de novo engineered, 24-residue cationic antimicrobial peptide (eCAP) composed of arginine, valine, and tryptophan, designed to form an idealized amphipathic α-helix [1]. It was developed to overcome the key limitations of natural host-defense peptides, particularly the human cathelicidin LL-37, by maintaining bactericidal activity under physiologically relevant salt and serum conditions and against a broad spectrum of multidrug-resistant (MDR) pathogens [2][3]. Unlike natural AMPs or last-resort antibiotics such as colistin, WLBU2 demonstrates a markedly lower propensity to select for de novo bacterial resistance and retains activity in environments that typically inactivate other cationic peptides [2][4].

Why WLBU2 Cannot Be Replaced by LL-37, WR12, or Colistin in Critical Applications


Substituting WLBU2 with its closest in-class analogs—the natural template LL-37, the sister eCAP WR12, or the clinical antibiotic colistin—introduces critical performance gaps that undermine experimental or therapeutic objectives. LL-37 is inactivated by human serum and physiological concentrations of NaCl, Mg²⁺, and Ca²⁺, precluding its use in systemic applications where WLBU2 remains fully active [1]. Colistin lacks meaningful activity against Gram-positive pathogens and exhibits a higher propensity to select for bacterial resistance compared to WLBU2 [2]. WR12, while sharing the eCAP engineering platform, fails to achieve bactericidal activity against Burkholderia pseudomallei, a biodefense Category B pathogen against which only WLBU2 is bactericidal [3]. These are not marginal differences; they represent binary functional thresholds that determine whether an experiment succeeds or fails, and therefore whether procurement of an alternative yields usable data or wasted resources.

Head-to-Head Quantitative Differentiation: WLBU2 vs. LL-37, WR12, and Colistin


Serum-Resistant Bactericidal Activity: WLBU2 Achieves Complete Killing Where LL-37 Is Inactive

In a direct head-to-head comparison, WLBU2 achieved complete killing of P. aeruginosa (10⁶ CFU/ml) in 100% human serum within 20 minutes, with a minimum bactericidal concentration (MBC) of <9 μM. Under identical conditions, LL-37 was completely inactive [1]. Additionally, WLBU2 at 15–20 μM eradicated P. aeruginosa from ex vivo whole blood samples, whereas LL-37 was not tested under these conditions due to its established serum sensitivity [1]. This functional dichotomy is driven by WLBU2's engineered resistance to salt and divalent cation inhibition that abolishes LL-37 activity [2].

Antimicrobial peptides Serum stability Pseudomonas aeruginosa

Broad-Spectrum Potency Against MDR ESKAPE Pathogens: WLBU2 Inhibits 91% of Clinical Isolates vs. 51% for Colistin and LL-37

In a systematic screen against 142 MDR/XDR clinical isolates (including 100 from cystic fibrosis patients), WLBU2 inhibited 91% (129/142) of strains at ≤32 μM, compared to only 51% (73/142) for both colistin and LL-37 (P < 0.0001) [1]. The mean MIC of WLBU2 was ≤10 μM against both Gram-positive and Gram-negative strains, whereas colistin and LL-37 showed mean MICs of 20–30 μM for Gram-positive and 10–20 μM for Gram-negative isolates [1]. Notably, WLBU2 inhibited 80–86% of colistin-resistant and LL-37-resistant isolates, demonstrating minimal cross-resistance [1]. Against a separate panel of 36 ESKAPE strains in a biofilm study, only 7 of 36 strains were resistant to WLBU2, compared to 18 resistant to colistin and 20 resistant to LL-37 [2].

Antimicrobial resistance ESKAPE pathogens Broad-spectrum activity

Superior Biofilm Prevention: WLBU2 Achieves Up to 95% Reduction in Bacterial Attachment vs. Colistin and LL-37

In biofilm prevention assays using 1/3 MIC of each antimicrobial peptide against 36 ESKAPE strains, WLBU2 generally displayed the highest levels of biofilm prevention, achieving up to 95% reduction in bacterial attachment, whereas colistin and LL-37 showed significantly lower and more variable activity [1]. AMPs at 1/3 MIC prevented up to 90% of biofilm formation, while conventional antibiotics at 1× MIC showed only modest prevention [1]. Gene expression analysis in P. aeruginosa (PAO1) revealed that WLBU2 inhibited the flagellar gene fleN by 70%, compared to 60% for LL-37 and 40% for colistin, and was the only agent to enhance mucB expression (>2-fold), a negative regulator of alginate production linked to reduced biofilm [1]. These data demonstrate a mechanistically distinct and quantitatively superior biofilm prevention profile for WLBU2.

Biofilm prevention ESKAPE pathogens Medical device infection

Delayed Resistance Emergence: WLBU2 Requires 25–30 Days vs. 9–13 Days for LL-37 and Colistin

In a serial passage resistance selection assay using three P. aeruginosa strains (PAO1 and two clinical isolates), bacteria developed resistance to LL-37 by day 9 and to colistin by day 13 under sub-inhibitory (0.5× MIC) exposure. In contrast, resistance to WLBU2 and WR12 required 25 to 30 days to emerge [1]. Furthermore, experimentally induced colistin resistance conferred cross-resistance to LL-37 in two of three strains but had no effect on susceptibility to WLBU2 [1]. Among the 142 clinical isolates, only 8% (11/142) were resistant to WLBU2, compared to 13% (18/142) for WR12, with most WLBU2-resistant strains also displaying resistance to both colistin and LL-37 [1].

Resistance selection Serial passage Pseudomonas aeruginosa

Exclusive Bactericidal Activity Against Burkholderia pseudomallei: WLBU2 Outperforms WR12 and LL-37

Against the CDC Tier 1 select agent Burkholderia pseudomallei, the causative agent of melioidosis, WLBU2 was the only peptide among three comparators (WLBU2, WR12, and LL-37) to demonstrate bactericidal activity [1]. While all three peptides inhibited the growth of B. pseudomallei in vitro, only WLBU2 achieved a bactericidal endpoint [1]. In an ex vivo intracellular infection model using J774 mouse macrophages infected with Francisella tularensis (a related intracellular pathogen), WLBU2 achieved >50% killing at 12.5 μM [1]. This unique bactericidal spectrum extends WLBU2's utility beyond the ESKAPE panel into biodefense-relevant Gram-negative pathogens where sister eCAP WR12 and natural LL-37 fail.

Biodefense pathogens Burkholderia pseudomallei Intracellular infection

Physiological Salt and Divalent Cation Resistance: WLBU2 Retains Activity Where LL-37 Fails

LL-37 exhibits staphylococcus-specific sensitivity to NaCl concentrations from 50 to 300 mM and variable suppression of potency in the presence of 1–6 mM Mg²⁺ and Ca²⁺ [1]. In contrast, WLBU2 maintained full bactericidal activity across the same NaCl range and in physiological serum concentrations of Mg²⁺ and Ca²⁺ [1]. This salt resistance was independently confirmed in a 2021 study where the MICs/MBCs of WLBU2 against MRSA (0.78–6.25 μM) and Enterobacter cloacae (1.5–12.5 μM) were unaffected by physiological salt concentrations including NaCl, CaCl₂, and MgCl₂ [2]. The identical MIC and MBC values for each strain indicate potent bactericidal activity unaltered by host-like ionic conditions [2].

Salt sensitivity Divalent cations Host-mimicking conditions

High-Impact Application Scenarios Where WLBU2's Quantitative Differentiation Drives Procurement Decisions


Systemic Bacteremia and Sepsis Models Requiring Serum-Active Antimicrobial Peptides

In murine intraperitoneal infection models and ex vivo human whole blood bactericidal assays, WLBU2 is the only peptide in its class that eradicates P. aeruginosa at clinically achievable concentrations (MBC <9 μM in serum; 15–20 μM in whole blood) [1]. LL-37 is completely inactive in human serum, making it unsuitable for any systemic infection model [1]. Researchers modeling bloodstream infections, evaluating anti-sepsis therapeutics, or conducting pharmacokinetic/pharmacodynamic (PK/PD) studies in blood should select WLBU2 as the only eCAP with validated serum bactericidal activity.

Broad-Spectrum MDR Pathogen Screens and Resistance Mechanism Studies

With 91% susceptibility across 142 MDR/XDR clinical ESKAPE isolates—including 80–86% of colistin- and LL-37-resistant strains—WLBU2 is the broadest-spectrum cationic peptide available for resistance profiling and mechanism-of-action studies [2]. Its low baseline resistance rate (8%) and delayed resistance emergence (25–30 days under serial passage) enable longer-duration experimental evolution studies without the confounding early resistance seen with colistin (13 days) or LL-37 (9 days) [2]. For laboratories characterizing novel resistance determinants or screening compound libraries against MDR panels, WLBU2 serves as a high-coverage, resistance-robust reference peptide.

Biofilm Prevention Research for Cystic Fibrosis and Medical Device-Related Infections

WLBU2 achieves up to 95% reduction in bacterial attachment at sub-inhibitory (1/3 MIC) concentrations across all six ESKAPE species, significantly outperforming colistin and LL-37 [3]. Its unique ability to upregulate the alginate-negative regulator mucB (>2-fold) while suppressing the flagellar gene fleN (70% inhibition) indicates a mechanistically distinct biofilm prevention profile not shared by comparator peptides [3]. This makes WLBU2 the peptide of choice for biofilm-focused research programs in cystic fibrosis, chronic wound infection, and implant-associated infection models where biofilm prevention—not just planktonic killing—is the primary endpoint.

Biodefense and Intracellular Pathogen Research

WLBU2 is the only eCAP with confirmed bactericidal activity against Burkholderia pseudomallei, and demonstrates >50% intracellular killing of Francisella tularensis in macrophages at 12.5 μM [4]. For laboratories working under BSL-3 conditions with CDC select agents, or studying intracellular bacterial survival and antibiotic penetration in macrophage infection models, WLBU2 provides a uniquely validated peptide tool. Neither WR12 nor LL-37 achieves bactericidal endpoints against B. pseudomallei, making WLBU2 the only viable eCAP option for this biosafety-critical application space [4].

Quote Request

Request a Quote for WLBU2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.